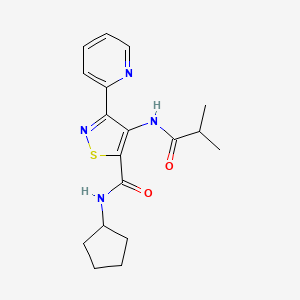

![molecular formula C17H17NO2S2 B2535587 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034349-51-2](/img/structure/B2535587.png)

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. This compound has gained popularity in the scientific community due to its potent effects on the cannabinoid receptors, which are responsible for the regulation of various physiological processes in the body.

Wissenschaftliche Forschungsanwendungen

Supramolecular Packing Motifs

Research by Lightfoot et al. (1999) explores novel supramolecular packing motifs, specifically pi-stacked rods encased in triply helical hydrogen-bonded amide strands. This study, although not directly mentioning N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide, highlights the significance of similar structural features in understanding the organization of columnar liquid crystals, suggesting potential applications in materials science and engineering Lightfoot, M., Mair, F., Pritchard, R., & Warren, J. (1999). Chemical Communications.

Heterocyclic Compound Synthesis

A study by Sauter and Dzerovicz (1970) on the synthesis of derivatives of 2-Phenyl-benzo[b]thiophene-3-carboxylic acid, including amides and esters, sheds light on the chemical versatility and reactivity of benzo[b]thiophene derivatives. This research underscores the importance of such compounds in developing new chemical entities with potential applications in pharmaceuticals and organic electronics Sauter, F., & Dzerovicz, A. (1970). Monatshefte für Chemie / Chemical Monthly.

Anti-inflammatory Agent Identification

Boschelli et al. (1995) identified benzo[b]thiophene-2-carboxamides as inhibitors of cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1. Although the specific compound N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is not directly referenced, the study's findings on the anti-inflammatory potential of related structures offer insights into their utility in designing new anti-inflammatory agents Boschelli, D., Kramer, J. B., Khatana, S. S., Sorenson, R., Connor, D. T., Ferin, M., Wright, C., Lesch, M., Imre, K., & Okonkwo, G. C. (1995). Journal of Medicinal Chemistry.

Fluorescent Benzo[c]thiophenes

Fukuzumi et al. (2016) presented a method for synthesizing multiply substituted benzo[c]thiophenes that exhibited strong solid-state fluorescence. This study highlights the potential applications of benzo[c]thiophene derivatives in the development of new materials for optoelectronic devices and fluorescence-based sensors Fukuzumi, K., Unoh, Y., Nishii, Y., Satoh, T., Hirano, K., & Miura, M. (2016). The Journal of Organic Chemistry.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S2/c1-20-8-7-18(11-13-6-9-21-12-13)17(19)16-10-14-4-2-3-5-15(14)22-16/h2-6,9-10,12H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHZPIWIQZFFSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2535504.png)

![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2535506.png)

![N-[1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2535507.png)

![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)

![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2535522.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)